4-Fluoro-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluoro-1H-imidazole derivatives often involves multi-step reactions, including cyclization, alkylation, hydrolyzation, and chlorination processes. For example, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole is synthesized from o-phenylenediamine and ethyl acetoacetate, showcasing the complexity and versatility in synthesizing fluorinated imidazole derivatives (Huang Jin-qing, 2009).
Molecular Structure Analysis
The molecular structure of fluorinated imidazole compounds is often elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. For instance, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile's structure was confirmed through X-ray studies, revealing interesting aspects like intramolecular hydrogen bonds and crystal packing governed by intermolecular hydrogen bonds (S. Özbey et al., 2004).
Chemical Reactions and Properties
Fluorinated imidazoles undergo various chemical reactions, such as regioselective fluorination, which showcases their reactivity and potential for further chemical modifications. For example, 3-fluorinated imidazo[1,2-a]pyridines were synthesized using Selectfluor as the fluorinating agent in aqueous conditions, highlighting the electrophilic fluorination process and the achievable monofluorinated products (Ping Liu et al., 2015).
Scientific Research Applications
1. Fluorescent Imidazole Derivatives
- Application Summary : Imidazole derivatives have been synthesized that exhibited strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching, solid state fluorescence, and halochromism .
- Methods of Application : The synthesis involved the creation of methoxy and hydroxyl group substituted triphenylamine (TPA)-imidazole fluorescent molecules .
- Results : The hydroxyl substituted molecules showed moderate to strong fluorescence in solution depending on solvent polarity and very weak solid state fluorescence. Methoxy substituted molecules displayed strong fluorescence both in solution and solid state .
2. Synthesis of Substituted Imidazoles
- Application Summary : Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Results : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
3. Therapeutic Potential
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
4. Fluorescent Protein Chromophores
- Application Summary : Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including fluorescent protein chromophores .
- Methods of Application : This application involves the use of imidazole derivatives in the creation of fluorescent protein chromophores .
- Results : The specific results or outcomes of this application are not provided in the source .
5. Antimicrobials
- Application Summary : Imidazole derivatives are extensively used as antimicrobials .
- Methods of Application : This involves the use of imidazole derivatives in prochloraz (fungicide) and imazamox (herbicide) .
- Results : The specific results or outcomes of this application are not provided in the source .
6. Coordination to Metal Centre
- Application Summary : Imidazole derivatives can coordinate to metal centres such as Ir, Ln, and Eu to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .
- Methods of Application : This involves the use of imidazole derivatives in the creation of photosensitizers .
- Results : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
Future Directions
Imidazole and its derivatives have promising pharmacological effects particularly as anticancer, anti-microbial, and anti-inflammatory with a great potential for treating various human diseases . The development of imidazole as a reliable and safer alternative to anticancer treatment is generating much attention among experts .
properties
IUPAC Name |
5-fluoro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUPTWDARIVICI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184171 | |
Record name | 4-Fluoroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1H-imidazole | |
CAS RN |
30086-17-0 | |
Record name | 4-Fluoroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030086170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 30086-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluoroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FLUOROIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7XE46DI87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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